N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide
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Overview
Description
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide is a complex organic compound that features a benzo[d]oxazole moiety linked to a phenyl group and a phenoxypropanamide chain
Scientific Research Applications
Chemistry
In chemistry, N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of benzo[d]oxazole exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They are studied for their ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Future Directions
Given the wide range of pharmacological activities of benzoxazole derivatives, future research could focus on synthesizing new benzoxazole derivatives and screening them for various biological activities. In addition, further studies could be conducted to elucidate the mechanisms of action of these compounds .
Mechanism of Action
Target of Action
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide, also known as N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxypropanamide, is a benzoxazole derivative . Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer activities . .
Mode of Action
Benzoxazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzoxazole derivatives have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Benzoxazole derivatives have been found to exhibit various biological activities, including antimicrobial and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]oxazole core, which can be synthesized via a cyclization reaction of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions. The resulting benzo[d]oxazole is then coupled with a phenyl group through a Suzuki coupling reaction, using palladium catalysts and appropriate ligands.
The final step involves the formation of the phenoxypropanamide chain. This can be achieved by reacting the intermediate compound with 2-phenoxypropanoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and can enhance the efficiency of the process. Catalysts and reagents are chosen to minimize waste and environmental impact, adhering to principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst, or lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, or nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or alkylated derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]oxazol-2-yl)aniline: A precursor in the synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide, known for its biological activity.
2-phenoxypropanoic acid: Another precursor, used in the formation of the phenoxypropanamide chain.
Benzo[d]oxazole derivatives: A broad class of compounds with similar structures, exhibiting various biological and chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-15(26-18-10-3-2-4-11-18)21(25)23-17-9-7-8-16(14-17)22-24-19-12-5-6-13-20(19)27-22/h2-15H,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVMUEUUJBNNAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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